Mant-cAMP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

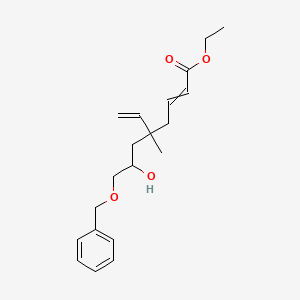

Mant-cAMP is synthesized through a series of chemical reactions starting from adenosine-3’,5’-cyclic monophosphate. The key step involves the esterification of the 2’-hydroxy group of the ribose with methylisatoic acid. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but the compound is generally prepared in specialized laboratories for research purposes.

化学反応の分析

Mant-cAMP undergoes various chemical reactions, primarily hydrolysis. The hydrolysis of this compound results in a significant decrease in fluorescence intensity, which is a key feature utilized in phosphodiesterase studies . The compound is also sensitive to its chemical environment, with changes in solvent composition affecting its fluorescence properties . Common reagents used in these reactions include dimethyl sulfoxide and water, with varying concentrations influencing the emission spectra .

科学的研究の応用

Mant-cAMP is extensively used in scientific research due to its fluorescent properties. It serves as a valuable tool in the study of phosphodiesterases, enzymes that play a crucial role in the degradation of cyclic nucleotides . The compound’s fluorescence allows for the direct, quantitative, and continuous determination of enzyme activity via fluorescence detection . This compound is also used in studies involving protein-nucleotide interactions, making it a versatile tool in both biochemical and pharmacological research .

作用機序

Mant-cAMP exerts its effects by mimicking the natural second messenger cyclic adenosine monophosphate. It activates protein kinase A, which in turn phosphorylates various target proteins, leading to a cascade of cellular responses . The compound’s fluorescent properties allow researchers to track these interactions and study the dynamics of cyclic adenosine monophosphate signaling pathways in real-time .

類似化合物との比較

Mant-cAMP is unique due to its fluorescent properties, which distinguish it from other cyclic nucleotide analogues. Similar compounds include 2’-O-(N’-Methylanthraniloyl)guanosine-3’,5’-cyclic monophosphate (Mant-cGMP), cyclic cytidine-3’,5’-cyclic monophosphate (cCMP), and cyclic uridine-3’,5’-cyclic monophosphate (cUMP) . While these compounds share structural similarities, this compound’s fluorescence makes it particularly useful for studies requiring real-time monitoring of enzyme activity and protein interactions .

特性

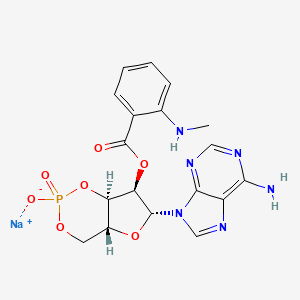

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLANAZAAYNYJK-TZNCIMHNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C(N=CN=C54)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)